molecular formula C16H16FN3O4S B5872772 2-fluoro-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide

2-fluoro-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide

Cat. No.: B5872772
M. Wt: 365.4 g/mol
InChI Key: OQZHDRVOPTZWII-UHFFFAOYSA-N
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Description

2-fluoro-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a morpholine ring, a sulfonyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes boron reagents and palladium catalysts under mild conditions . The process begins with the preparation of 3-fluoro-5-morpholin-4-ylbenzoic acid, which is then coupled with pyridin-3-ylboronic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

2-fluoro-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the morpholine ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c17-15-4-3-13(25(22,23)20-6-8-24-9-7-20)10-14(15)16(21)19-12-2-1-5-18-11-12/h1-5,10-11H,6-9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZHDRVOPTZWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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